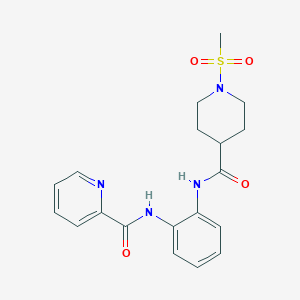

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a picolinamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The final steps involve the coupling of the piperidine derivative with picolinamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The amide bond can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)acetamide

- N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)benzamide

Uniqueness

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biologische Aktivität

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide, commonly referred to as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has garnered significant attention for its biological activity, particularly in the treatment of various cancers. This article delves into its biological properties, mechanisms of action, safety profile, and current research findings.

Overview of Niraparib

Niraparib is classified as a PARP inhibitor, which plays a crucial role in the cellular response to DNA damage. By inhibiting PARP enzymes, Niraparib prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis in cancer cells, especially those with BRCA1/2 mutations .

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 306.37 g/mol

- CAS Number : 1207044-12-9

Niraparib's primary mechanism involves the inhibition of PARP, an enzyme essential for repairing DNA damage. The inhibition leads to:

- Accumulation of DNA Damage : Cells unable to repair DNA effectively undergo apoptosis.

- Synthetic Lethality : Particularly effective in tumors with defective homologous recombination repair mechanisms (e.g., BRCA1/2 mutations) .

Anticancer Applications

Niraparib has shown efficacy in various cancers:

- Ovarian Cancer : Approved by the FDA for maintenance treatment following platinum-based chemotherapy.

- Breast Cancer : Under investigation for its effectiveness against breast cancers with BRCA mutations.

- Prostate Cancer : Clinical trials are exploring its use in metastatic castration-resistant prostate cancer .

Clinical Trials and Efficacy Data

A summary of key clinical trials evaluating Niraparib's efficacy is presented below:

| Study | Cancer Type | Phase | Key Findings |

|---|---|---|---|

| ENGOT-OV16/NOVA | Ovarian | III | Improved progression-free survival compared to placebo (21 vs. 5.5 months) |

| PRIMA | Ovarian | III | Significant improvement in progression-free survival in patients with HRD-positive tumors |

| TALAPRO-1 | Prostate | II | Promising results in patients with HRR gene alterations |

Toxicity and Safety Profile

Niraparib has a manageable safety profile. Common adverse effects include:

- Fatigue

- Nausea

- Thrombocytopenia

These side effects are generally mild to moderate and can often be managed effectively . The drug does not exhibit significant drug interactions, allowing for combination therapy with other agents.

Case Studies

Several case studies have highlighted Niraparib's effectiveness:

- Case Study 1 : A patient with recurrent ovarian cancer achieved a complete response after 12 months on Niraparib following previous treatments.

- Case Study 2 : In a cohort of breast cancer patients with BRCA mutations, Niraparib demonstrated a significant reduction in tumor size after three months of treatment.

Current Research Directions

Ongoing research is focused on:

- Combination Therapies : Investigating the efficacy of Niraparib in combination with other chemotherapeutics and immunotherapies.

- Expanding Indications : Exploring its potential use in other malignancies beyond ovarian and breast cancer.

- Biomarker Development : Identifying biomarkers that predict response to Niraparib treatment .

Eigenschaften

IUPAC Name |

N-[2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-28(26,27)23-12-9-14(10-13-23)18(24)21-15-6-2-3-7-16(15)22-19(25)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSYHYSIOPFNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.